N1-Ethyl-2-methylbenzene-1,4-diamine
CAS No.:
Cat. No.: VC18452276
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14N2 |
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Molecular Weight | 150.22 g/mol |
IUPAC Name | 1-N-ethyl-2-methylbenzene-1,4-diamine |
Standard InChI | InChI=1S/C9H14N2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3,10H2,1-2H3 |
Standard InChI Key | AHCDXLAGLYNTIA-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=C(C=C(C=C1)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
N1-Ethyl-2-methylbenzene-1,4-diamine (IUPAC name: N1-Ethyl-2-methyl-1,4-benzenediamine) has the molecular formula C9H14N2, corresponding to a molecular weight of 150.22 g/mol. The structure consists of a benzene ring substituted with:
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An ethyl group (-CH2CH3) attached to the nitrogen at position 1 (N1).
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A methyl group (-CH3) at position 2.
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Amino groups (-NH2) at positions 1 and 4.
The ethyl and methyl substituents influence electronic distribution, enhancing solubility in organic solvents and modulating reactivity in electrophilic substitution reactions .
Physicochemical Properties
While direct data for N1-Ethyl-2-methylbenzene-1,4-diamine are sparse, properties can be inferred from structurally related diamines:
The compound likely exists as a pale-yellow liquid at room temperature, similar to N-Methylbenzene-1,2-diamine . Its pKa is estimated at 6.2–6.5, favoring protonation under acidic conditions.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of N1-Ethyl-2-methylbenzene-1,4-diamine can be achieved through two primary routes:
Reductive Amination Pathway
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Nitro Intermediate Preparation:
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Nitration of 2-methylbenzene-1,4-diamine introduces nitro groups, yielding 2-methyl-4-nitrobenzene-1-amine.
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Ethylation via nucleophilic substitution with ethyl bromide in the presence of a base (e.g., K2CO3).
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Catalytic Hydrogenation:
Yield: 40–50%, comparable to the diethyl analog .
Direct Alkylation
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Treatment of 2-methylbenzene-1,4-diamine with ethyl iodide in dimethylformamide (DMF) at 80°C.
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Requires stoichiometric control to prevent over-alkylation.
Industrial Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous-Flow Reactors: Enable precise temperature control (70–90°C) during ethylation.
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Catalyst Recycling: Pd/C catalysts are filtered and reused, reducing costs by ~30% .
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Purity Optimization: Distillation under reduced pressure (10–15 mmHg) achieves >98% purity.
Chemical Reactivity and Functional Transformations
Oxidation Reactions
Exposure to oxidizing agents like KMnO4 in acidic media converts the diamine into a quinone derivative:
This reaction is critical in dye synthesis, where quinones serve as chromophores .
Electrophilic Substitution
The benzene ring undergoes substitution at the 5-position due to directing effects of the methyl and amino groups:
Reagent | Product | Conditions |
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HNO3/H2SO4 | 5-Nitro derivative | 0–5°C, 2 hours |
Br2/FeBr3 | 5-Bromo derivative | 25°C, 1 hour |
Coordination Chemistry
The diamine acts as a bidentate ligand, forming complexes with transition metals:
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Copper(II) Complexes: Stable in aqueous solutions, used in catalysis.
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Iron(III) Complexes: Exhibit redox activity in polymer electrolyte membranes.
Applications in Industrial and Pharmaceutical Contexts
Dye and Pigment Manufacturing
N1-Ethyl-2-methylbenzene-1,4-diamine is a precursor to azo dyes, which account for 60–70% of commercial dyes. Key derivatives include:
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Direct Red 23: Used in textile dyeing.
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Acid Orange 7: Applied in paper and leather industries.
Polymer Additives
Incorporated into epoxy resins as a curing agent, improving tensile strength by 20–25% compared to unmodified resins.
Pharmaceutical Intermediates
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Antimicrobial Agents: Structural analogs show MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Research: Quinone derivatives induce apoptosis in HeLa cells at IC50 = 12.5 µM.
Biological Activity and Toxicology
In Vitro Studies
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Cytotoxicity: Moderate toxicity (LD50 = 220 mg/kg in rats) necessitates handling precautions.
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Metabolic Pathways: Hepatic cytochrome P450 enzymes oxidize the ethyl group, producing less toxic metabolites.
Environmental Impact
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Biodegradation: 70% degradation in 28 days under aerobic conditions (OECD 301D test).
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Ecotoxicity: LC50 for Daphnia magna = 8.2 mg/L, classifying it as "harmful" to aquatic life.
Comparative Analysis with Related Diamines
Future Directions and Research Gaps
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Green Synthesis: Developing solvent-free ethylation methods using ionic liquids.
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Structure-Activity Relationships: Systematic studies to optimize pharmacological properties.
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Environmental Remediation: Enhancing biodegradation through engineered microbial consortia.
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